N-Methyl-1-phenylethanamine
Overview
Description
Mechanism of Action
Target of Action
N-Methyl-1-phenylethanamine, also known as N-Methylphenethylamine (NMPEA), is a naturally occurring trace amine neuromodulator in humans . It is an isomer of amphetamine and shares the same biomolecular target, TAAR1 , a G protein-coupled receptor which modulates catecholamine neurotransmission .
Mode of Action
It is known to interact with its target, taar1, a g protein-coupled receptor . This interaction modulates catecholamine neurotransmission, which plays a crucial role in various physiological processes, including mood regulation and the body’s response to stress .
Biochemical Pathways
This compound is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into this compound .
Pharmacokinetics
It is known that it is a naturally occurring compound in humans . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Its interaction with taar1 and modulation of catecholamine neurotransmission suggest that it may have effects on mood regulation and the body’s response to stress .
Action Environment
It is known that it is a naturally occurring compound in humans , suggesting that it is likely to be influenced by factors such as diet, lifestyle, and overall health
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-1-phenylethanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the catalytic hydrogenation of N-methyl-1-phenylmethanimine. This process uses hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-1-phenylacetaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to N-methyl-1-phenylethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-methyl-1-phenylacetaldehyde.
Reduction: N-methyl-1-phenylethanol.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
N-Methyl-1-phenylethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound serves as a model molecule for studying amine interactions and metabolism.
Medicine: It is investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
N-Methyl-1-phenylethanamine is structurally similar to other phenethylamines, such as:
Phenethylamine: The parent compound, which lacks the N-methyl group.
N-Methylphenethylamine: A positional isomer with the methyl group attached to the nitrogen atom.
Amphetamine: A related compound with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various synthetic and pharmacological applications sets it apart from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSHZGQHHEHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342325 | |
Record name | N-Methyl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32512-24-6 | |
Record name | N-Methyl-1-phenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032512246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-phenylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1UF8Q1P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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